molecular formula C15H13N5O B2609978 4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide CAS No. 1421524-28-8

4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide

Cat. No.: B2609978
CAS No.: 1421524-28-8
M. Wt: 279.303
InChI Key: NLIDFSWYHISFQY-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide is a heterocyclic compound that features both imidazole and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide typically involves the formation of the imidazole ring followed by its functionalization with a pyridine moiety. One common synthetic route includes:

    Formation of Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Functionalization: The imidazole ring is then functionalized with a pyridine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyrimidine: Shares the imidazole ring but has a different fused ring system.

    Pyridine derivatives: Compounds with modifications on the pyridine ring.

Uniqueness

4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide is unique due to its specific combination of imidazole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-imidazol-1-yl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(19-10-12-2-1-4-16-9-12)14-8-13(3-5-18-14)20-7-6-17-11-20/h1-9,11H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIDFSWYHISFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC=CC(=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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